molecular formula C21H14ClN3OS B15043437 3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide CAS No. 325479-70-7

3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B15043437
CAS No.: 325479-70-7
M. Wt: 391.9 g/mol
InChI Key: LPHZQHFGRVYQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a phenyl diazenyl group, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Diazotization and Coupling: The phenyl diazenyl group is introduced via a diazotization reaction followed by coupling with aniline derivatives.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The pathways involved can include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-(phenyldiazenyl)phenyl)benzamide
  • 3-Chloro-N-(4-(phenyldiazenyl)phenyl)thiophene-2-carboxamide

Uniqueness

3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

325479-70-7

Molecular Formula

C21H14ClN3OS

Molecular Weight

391.9 g/mol

IUPAC Name

3-chloro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H14ClN3OS/c22-19-17-8-4-5-9-18(17)27-20(19)21(26)23-14-10-12-16(13-11-14)25-24-15-6-2-1-3-7-15/h1-13H,(H,23,26)

InChI Key

LPHZQHFGRVYQAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.